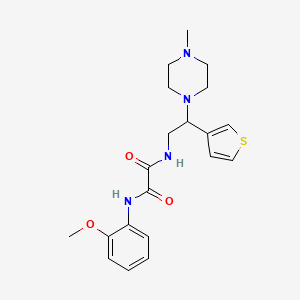

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-23-8-10-24(11-9-23)17(15-7-12-28-14-15)13-21-19(25)20(26)22-16-5-3-4-6-18(16)27-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJQEUWBYUTGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound with a complex molecular structure that suggests significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 402.5 g/mol. The structure features an oxalamide functional group, a methoxyphenyl moiety, a piperazine ring, and a thiophene group, which collectively contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O3S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 946200-47-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's piperazine moiety is known to enhance binding affinity and selectivity towards various biological targets, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can be crucial for cancer therapy.

- Receptor Modulation : It may bind to receptors influencing neurotransmitter systems, which could have implications for neurological conditions.

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results:

- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of ribosomal S6 kinase (RSK), a target implicated in cancer cell growth and survival. Inhibiting RSK could lead to reduced proliferation of cancer cells .

- Anti-inflammatory Effects : The structural components suggest potential anti-inflammatory properties, making it a candidate for further pharmacological research in inflammatory diseases .

- Neuropharmacological Potential : Given the piperazine structure, the compound may exhibit effects on central nervous system targets, warranting investigation into its potential as an anxiolytic or antidepressant agent .

Case Study 1: RSK Inhibition

A study investigated the effects of this compound on RSK activity in vitro. Results indicated a significant reduction in RSK phosphorylation levels in treated cancer cell lines compared to controls, suggesting effective modulation of this pathway .

Case Study 2: Neuropharmacological Assessment

In a behavioral study on rodent models, the administration of the compound demonstrated anxiolytic-like effects in elevated plus maze tests. The results indicated increased time spent in open arms compared to controls, suggesting potential anxiolytic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step process involving coupling reactions. A typical approach involves:

Amide bond formation : Reacting 2-methoxyphenylamine with oxalyl chloride to generate the N1-(2-methoxyphenyl)oxalamide intermediate.

Alkylation : Introducing the thiophene-piperazine moiety through nucleophilic substitution or reductive amination, using reagents like 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine.

- Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and catalyst choice (e.g., HOBt/EDCI for amidation) critically influence yield. Parallel reaction screening (DoE frameworks) can identify optimal conditions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are employed?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., methoxy group at 2-position, thiophene-proton splitting patterns).

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and hydrogen-bonding networks (SHELXL software is standard for refinement) .

- HRMS : Validates molecular formula (<2 ppm mass error).

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Screening Workflow :

In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC.

Target engagement : Test inhibition of kinases or GPCRs linked to the piperazine-thiophene pharmacophore.

Solubility/Stability : Assess in PBS and simulated gastric fluid (HPLC monitoring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Derivatization : Modify the methoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl rings) and compare bioactivity.

- Piperazine variants : Substitute 4-methylpiperazine with morpholine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity.

- Thiophene replacements : Test furan or pyrrole analogs to evaluate heterocycle-dependent target interactions.

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can contradictory bioactivity data across different assays be resolved?

- Troubleshooting Steps :

Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays.

Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidation of thiophene to sulfoxide) that may interfere with activity.

Orthogonal assays : Cross-validate results with SPR (binding affinity) and functional cAMP/GTPγS assays (for GPCR targets) .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

- Protocol :

- Docking studies : Use AutoDock Vina or Glide with crystal structures of homologous targets (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to the oxalamide carbonyl and piperazine nitrogen.

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational flexibility.

- Off-target screening : Employ SwissTargetPrediction or SEA databases to identify potential interactions with unrelated enzymes/transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.